molecular formula C13H9BrN2 B8470636 1-(4-bromophenyl)-1H-benzimidazole

1-(4-bromophenyl)-1H-benzimidazole

Cat. No. B8470636
M. Wt: 273.13 g/mol
InChI Key: DAEQXVYTYCHTSF-UHFFFAOYSA-N
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Patent
US07803825B2

Procedure details

To a mixture of copper iodide (0.16 g, 0.85 mmol) and 1,10-phenanthroline (0.31 g, 1.7 mmol) in anhydrous DMF (4.2 mL) was added benzimidazole (1.00 g, 8.5 mmol), 1-bromo-4-iodobenzene (2.88 g, 10.1 mmol), and cesium carbonate (5.53 g, 17 mmol) and the reaction mixture was heated to 110° C. and allowed to stir for 40 h. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was partitioned between water and dichloromethane and the organic layer was separated, dried (Na2SO4) and the solvent removed under reduced pressure. Purification by flash column chromatography (silica, petroleum ether:ethyl acetate 1:1) provided the title compound (64%). LCMS (ESI+) 274.2 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[N:1]1[C:14]2[C:5](=[CH:6][CH:7]=[C:8]3[C:13]=2[N:12]=[CH:11][CH:10]=[CH:9]3)C=C[CH:2]=1.N1C2C=CC=CC=2NC=1.[Br:24][C:25]1C=CC(I)=[CH:27][CH:26]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.[Cu](I)I>[Br:24][C:25]1[CH:9]=[CH:10][C:11]([N:12]2[C:13]3[CH:8]=[CH:7][CH:6]=[CH:5][C:14]=3[N:1]=[CH:2]2)=[CH:27][CH:26]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
2.88 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
cesium carbonate
Quantity
5.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
4.2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
to stir for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, petroleum ether:ethyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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